molecular formula C38H31N3O4S2 B2707236 N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide CAS No. 477887-18-6

N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide

Cat. No.: B2707236
CAS No.: 477887-18-6
M. Wt: 657.8
InChI Key: FDNFHLJVTYLIFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups, including a pyrrole ring, a sulfonyl group, and a benzenesulfonamide group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrole ring, which is a five-membered ring containing one nitrogen atom, would be a key feature of the structure .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the pyrrole ring might undergo reactions typical of aromatic compounds, while the sulfonyl and benzenesulfonamide groups could participate in a variety of reactions involving nucleophilic substitution or condensation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the sulfonyl and benzenesulfonamide groups could affect its solubility, while the aromatic rings could influence its stability and reactivity .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis and Tautomerism : The synthesis and structural analysis of sulfonamide derivatives, including 1,2,4-triazine-containing sulfonamides, have been extensively studied. These compounds exhibit sulfonamide-sulfonimide tautomerism, crystallizing in different tautomeric forms based on the substituents on the sulfonamide group. Theoretical calculations and X-ray diffraction methods have been utilized to characterize these structures and their tautomeric forms, revealing the influence of solvent polarity on tautomer prevalence (Branowska et al., 2022).

  • Antimicrobial Activity : The antimicrobial properties of N-pyridin-3-yl-benzenesulfonamide derivatives have been explored. These compounds have shown significant activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents. The synthesis process involves the reaction of benzene sulfonyl chloride with amines in the presence of aqueous solutions, yielding high purity sulfonamide derivatives with promising antimicrobial activities (Ijuomah et al., 2022).

Bioactive Applications

  • Carbonic Anhydrase Inhibition : Several studies have focused on the inhibition of human carbonic anhydrase isoforms by sulfonamide derivatives. These compounds, featuring various functional moieties, have demonstrated potent inhibitory effects on different isoforms of carbonic anhydrase, which play critical roles in various physiological processes. The inhibition of these enzymes suggests potential applications in treating diseases associated with altered enzyme activity (Alafeefy et al., 2015).

  • Pro-Apoptotic Effects in Cancer Cells : The pro-apoptotic effects of sulfonamide derivatives on cancer cells have been investigated, with some compounds activating key signaling pathways that lead to apoptosis. These findings underscore the potential of sulfonamide derivatives in developing new anticancer therapies by targeting specific cellular mechanisms (Cumaoğlu et al., 2015).

Future Directions

The potential applications and future directions for research on this compound would depend on its properties and biological activity. If it has interesting chemical or biological properties, it could be a subject of future research in fields such as medicinal chemistry or materials science .

Properties

IUPAC Name

N-(1-benzyl-3-cyano-4,5-diphenylpyrrol-2-yl)-4-methyl-N-(4-methylphenyl)sulfonylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H31N3O4S2/c1-28-18-22-33(23-19-28)46(42,43)41(47(44,45)34-24-20-29(2)21-25-34)38-35(26-39)36(31-14-8-4-9-15-31)37(32-16-10-5-11-17-32)40(38)27-30-12-6-3-7-13-30/h3-25H,27H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNFHLJVTYLIFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=C(C(=C(N2CC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C#N)S(=O)(=O)C6=CC=C(C=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H31N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

657.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.